molecular formula C14H17BrN2 B047024 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole CAS No. 121206-76-6

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Cat. No.: B047024
CAS No.: 121206-76-6
M. Wt: 293.2 g/mol
InChI Key: OWTKCABHRSIAJY-UHFFFAOYSA-N
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Description

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 5-position of the indole ring and a 1-methylpiperidin-4-yl group at the 3-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Substitution: The 3-position of the indole ring is substituted with a 1-methylpiperidin-4-yl group. This can be achieved through a nucleophilic substitution reaction using a suitable precursor, such as 1-methylpiperidine, in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for bromination and substitution reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the bromine atom or the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs for the development of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromine atom and the 1-methylpiperidin-4-yl group may enhance its binding affinity and selectivity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the 1-methylpiperidin-4-yl group, making it less complex.

    3-(1-Methylpiperidin-4-yl)-1H-indole: Lacks the bromine atom, which may affect its reactivity and biological activity.

Uniqueness:

  • The combination of the bromine atom at the 5-position and the 1-methylpiperidin-4-yl group at the 3-position makes 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole unique. This structural arrangement can lead to distinct chemical reactivity and biological properties compared to other indole derivatives.

Properties

IUPAC Name

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTKCABHRSIAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577888
Record name 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121206-76-6
Record name 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (44.6 g, 153 mmol) in 1.95 L tetrahydrofuran was added 9.0 gm platinum oxide. The reaction mixture was hydrogenated with an initial hydrogen pressure of 60 p.s.i. at ambient temperature for 24 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. The residue was recrystallized from acetonitrile to give 32.6 gm (73.7%) of the title compound as a white solid. MS(m/e): 293(M+). EA calculated for C14H17N2Br: C, 57.32; H, 5.96; N, 9.69. Found: C, 57.35; H, 5.84; N, 9.55.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
1.95 L
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the improved synthesis process for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole described in the research?

A1: The research paper focuses on optimizing the synthesis of this compound, a crucial intermediate in producing Naratriptan Hydrochloride []. This compound is a vital building block for Naratriptan, a drug used to treat migraines. The researchers developed a novel one-pot synthesis method using triethyl silane, which is particularly beneficial for large-scale production []. This improved process likely offers advantages in terms of yield, cost-effectiveness, and reduced environmental impact compared to previous methods.

Q2: Can you elaborate on the applications of this compound beyond its role as an intermediate in Naratriptan synthesis?

A2: While the primary application of this compound highlighted in the research is its use in Naratriptan synthesis [], its unique structure could potentially lend itself to other applications. These might include:

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